m-CRESOL, 6-tert-BUTYL-4-NITRO-

Descripción general

Descripción

m-CRESOL, 6-tert-BUTYL-4-NITRO- is a bioactive chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

The synthesis of m-CRESOL, 6-tert-BUTYL-4-NITRO- typically involves nitration of m-cresol followed by tert-butylation. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, and tert-butyl chloride in the presence of a Lewis acid catalyst for the tert-butylation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

m-CRESOL, 6-tert-BUTYL-4-NITRO- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically convert the nitro group to an amino group.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

m-CRESOL, 6-tert-BUTYL-4-NITRO- has diverse applications in scientific research:

Chemistry

- Intermediate for Organic Synthesis : It serves as a precursor in synthesizing other complex organic compounds, particularly in the creation of antioxidants and stabilizers used in various chemical formulations.

Biology

- Bioactive Properties : The compound is studied for its interactions with biological pathways, contributing to the understanding of cellular mechanisms and potential therapeutic effects.

Medicine

- Therapeutic Investigations : Research is ongoing into its potential as a therapeutic agent, particularly due to its bioactivity which may influence various biological targets.

Industrial Applications

- Antioxidants and Stabilizers : Widely used in the production of antioxidants for plastics and rubber products, enhancing their durability and resistance to oxidative degradation.

Toxicological Profile

A detailed toxicological assessment indicates:

- Acute Toxicity : LD50 values range from 320 to 800 mg/kg in rats.

- Irritation Potential : Highly irritating to skin and eyes as observed in animal studies.

- Reproductive Toxicity : NOAEL for reproductive toxicity is determined to be 12.5 mg/kg based on studies involving rat models.

Case Study 1: Environmental Impact Assessment

A study examined the presence of m-CRESOL, 6-tert-BUTYL-4-NITRO- in environmental samples, assessing its potential ecological impact. The findings highlighted concerns regarding its persistence and bioaccumulation in aquatic systems.

Case Study 2: Health Risk Evaluation

The National Toxicology Program conducted evaluations on the health risks associated with exposure to m-CRESOL derivatives. The studies focused on long-term exposure effects on laboratory animals, revealing significant weight loss and organ-specific toxicities at higher concentrations.

Mecanismo De Acción

The mechanism of action of m-CRESOL, 6-tert-BUTYL-4-NITRO- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its bioactivity, often participating in redox reactions that influence cellular processes. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparación Con Compuestos Similares

m-CRESOL, 6-tert-BUTYL-4-NITRO- can be compared with other similar compounds such as:

2,6-di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.

4,4’-Butylidenebis (6-tert-butyl-m-cresol): Another antioxidant with similar structural features.

The uniqueness of m-CRESOL, 6-tert-BUTYL-4-NITRO- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

m-CRESOL, 6-tert-BUTYL-4-NITRO- (C11H15NO3) is a compound that has garnered attention due to its various biological activities and potential applications in industrial processes. This article examines the biological activity of this compound, focusing on its toxicity, mutagenicity, reproductive effects, and other relevant studies.

- Molecular Formula : C11H15NO3

- CAS Number : 88-60-8

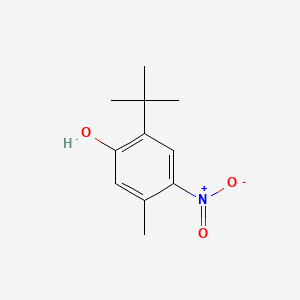

- SMILES Notation : CC1=CC(=C(C=C1N+[O-])C(C)(C)C)O

Acute Toxicity

Studies indicate that m-CRESOL, 6-tert-BUTYL-4-NITRO- exhibits significant acute toxicity. In animal studies, the following observations were made:

- LD50 Values : Approximately 580 mg/kg for males and 740 mg/kg for females in mice .

- Irritation Potential : The compound was found to be highly irritating to both skin and eyes in rabbits, with severe reactions observed after application .

Repeated Dose Toxicity

In repeated dose toxicity studies:

- A NOAEL (No Observed Adverse Effect Level) of 12.5 mg/kg/day was established for both sexes based on body weight gain reduction and liver hypertrophy observed at higher doses .

- Histopathological examinations revealed hypertrophy of centrilobular hepatocytes, indicating liver stress .

Mutagenicity Studies

The mutagenic potential of m-CRESOL, 6-tert-BUTYL-4-NITRO- was assessed through various in vitro tests:

- Gene Reverse Mutation Test : Conducted using S. typhimurium and E. coli; results indicated that the compound is not genotoxic in these bacterial systems .

- Clastogenicity : The substance was found to be clastogenic in vitro with metabolic activation but did not show an increase in micronucleated polychromatic erythrocytes in an in vivo micronucleus test in mice .

Reproductive and Developmental Toxicity

Reproductive toxicity studies conducted on rats revealed:

- Maternal body weight gain and food consumption were suppressed at higher doses (60 mg/kg), but no adverse effects on fertility or lactation were observed .

- The NOAEL for reproductive toxicity was also determined to be 12.5 mg/kg for both female parents and pups, indicating slight effects on maternal reproductive indices without gross malformations noted .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50: 580 mg/kg (males), 740 mg/kg (females); severe skin/eye irritation |

| Repeated Dose Toxicity | NOAEL: 12.5 mg/kg/day; liver hypertrophy observed |

| Mutagenicity | Not genotoxic in bacterial systems; clastogenic in vitro |

| Reproductive Toxicity | NOAEL: 12.5 mg/kg; slight effects on maternal indices |

Propiedades

IUPAC Name |

2-tert-butyl-5-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(13)8(11(2,3)4)6-9(7)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIFJBVMAQCODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222681 | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72373-70-7 | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072373707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-CRESOL, 6-tert-BUTYL-4-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.